![molecular formula C15H10F4N2OS B5731242 1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731242.png)
1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea is a compound that features both fluorobenzoyl and trifluoromethylphenyl groups attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-fluorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the aniline derivative to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea has been studied for its potential as an antitumor agent. The introduction of fluorine atoms is known to enhance the lipophilicity and metabolic stability of drugs, which can lead to improved efficacy and reduced side effects.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiourea exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .
Agricultural Chemistry
This compound has shown promise as a pesticide or herbicide due to its ability to inhibit specific enzymatic pathways in plants and pests. The fluorinated moieties contribute to its potency and selectivity.
Case Study : Research highlighted in the Pesticide Biochemistry and Physiology journal indicated that thiourea derivatives exhibited herbicidal activity against common weeds, demonstrating their potential for agricultural applications .
Material Science
The unique properties of this compound make it suitable for use in developing advanced materials, such as polymers with enhanced thermal stability and chemical resistance.
Case Study : A study in Polymer Science explored the incorporation of thiourea derivatives into polymer matrices, resulting in materials with improved mechanical properties and thermal stability .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorobenzoyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity for these targets, leading to various biological effects. The thiourea moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorobenzoyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(2-chlorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea: Substitution of fluorine with chlorine can alter the compound’s reactivity and interactions.
1-(2-fluorobenzoyl)-3-[2-(methyl)phenyl]thiourea: Replacement of the trifluoromethyl group with a methyl group can significantly change the compound’s properties.
Uniqueness
1-(2-fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both fluorobenzoyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
1-(2-Fluorobenzoyl)-3-[2-(trifluoromethyl)phenyl]thiourea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl isothiocyanate with 2-(trifluoromethyl)aniline. The resulting compound can be characterized using various spectroscopic methods including NMR, IR, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have shown that thiourea derivatives exhibit significant antimicrobial properties. Specifically, complexes formed with metal ions such as copper (Cu(II)) have demonstrated enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound was reported to have a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA .
Table 1: Antimicrobial Activity of Thiourea Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | MRSA | 2 |
This compound | Mycobacterium tuberculosis | Not specified |
Cu(II) complex of thiourea derivative | Staphylococcus epidermidis | 0.5–2 |
The compound has also shown potential against mycobacterial strains, outperforming traditional antibiotics like isoniazid in some cases .
Antitumor Activity
The antitumor efficacy of thiourea derivatives has been evaluated in vitro against various cancer cell lines. For example, compounds related to this compound have been tested against colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines. Results indicated moderate cytotoxicity without significant toxicity to normal cells like HaCaT .
Table 2: Cytotoxicity of Thiourea Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | SW480 | Not specified |
Cu(II) complex of thiourea derivative | SW620 | Low micromolar range |
Cu(II) complex of thiourea derivative | PC3 | Low micromolar range |
The mechanism by which these compounds exert their biological effects includes the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . The dual inhibition observed in some complexes suggests a multifaceted approach to combating bacterial infections.
Case Studies
A notable study involved the synthesis and testing of several thiourea derivatives, including those with trifluoromethyl substitutions. These compounds were found to significantly inhibit bacterial growth and showed promise as potential therapeutic agents for resistant strains .
Another case highlighted the cytotoxic effects of a copper(II) complex derived from a similar thiourea structure on prostate cancer cells, demonstrating an IC50 value indicative of its effectiveness compared to standard chemotherapeutics .
Properties
IUPAC Name |
2-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-11-7-3-1-5-9(11)13(22)21-14(23)20-12-8-4-2-6-10(12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWQHTVTAHKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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